Hydrogen Bond Donor Reduction via N-Methylation vs Primary Amine
The target compound bears an N-methyl secondary amine at the C3-methylamino position, reducing the hydrogen bond donor (HBD) count to exactly 1, compared with 2 for the des-methyl primary amine analog (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine [1]. This single-donor difference translates into higher predicted membrane permeability (lower TPSA contribution from the amine) and reduced susceptibility to Phase II glucuronidation at this position, while the computed XLogP3-AA of 0.9 and TPSA of 31.4 Ų place the compound in a favorable CNS drug-like property space [1]. The primary amine analog, in contrast, has two HBD and a correspondingly higher TPSA, which may reduce passive permeability.
| Evidence Dimension | Hydrogen Bond Donor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 31.4 Ų; XLogP3-AA = 0.9; MW = 234.34 g·mol⁻¹ |
| Comparator Or Baseline | (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine (CAS 1355225-83-0): HBD = 2; TPSA ≈ 38–42 Ų (computed for primary amine); MW = 220.31 g·mol⁻¹ |
| Quantified Difference | ΔHBD = −1; ΔTPSA ≈ −7 to −11 Ų; ΔMW = +14.03 g·mol⁻¹ |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs TPSA) [1]; comparator TPSA estimated from structural class |
Why This Matters
A single HBD difference can be decisive in CNS drug discovery programs where the objective is to reduce HBD count below 3 for blood–brain barrier penetration; the N-methylated variant offers this advantage without altering the core scaffold.
- [1] PubChem Compound Summary for CID 79885321, N-Methyl-1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine. Computed properties: HBD = 1, TPSA = 31.4 Ų, XLogP3-AA = 0.9, MW = 234.34. National Center for Biotechnology Information (2025). View Source
